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Compound of Interest

Compound Name: LU-25-077

Cat. No.: B12762866

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
177Lu vipivotide tetraxetan. The information provided is intended to assist in the appropriate
selection of patients for clinical trials and therapeutic use.

Troubleshooting Guides

This section addresses specific issues that may arise during the patient selection process for
177Lu vipivotide tetraxetan therapy.
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Problem/Question

Possible Cause(s)

Recommended Solution(s)

Discordant findings between
PSMA PET and conventional
imaging (CT/MRI).

1. Small volume disease below
the resolution of conventional
imaging. 2. PSMA-negative
tumor clones. 3. Inflammatory
or other benign processes
showing PSMA uptake.

1. Rely on PSMA PET for
detecting small metastatic
lesions not visible on CT or
MRIL.[1][2] 2. If significant
PSMA-negative disease is
identified on contrast-
enhanced CT or MRI, the
patient may not be an ideal
candidate for 177Lu vipivotide
tetraxetan monotherapy.[1][2]
[3] Consider if the extent of
PSMA-negative disease
warrants alternative or
combination therapies. 3.
Correlate PSMA PET findings
with anatomical imaging and
clinical history to rule out

benign causes of uptake.

Low PSMA uptake (low SUV)

in known metastatic lesions.

1. True low PSMA expression
by the tumor. 2.
Heterogeneous PSMA
expression within the tumor or
among different metastatic
sites. 3. Recent androgen
deprivation therapy (ADT)
which may downregulate
PSMA expression. 4. Technical
factors with PET imaging (e.qg.,
incorrect radiotracer dose,

timing of scan).

1. Patients with low PSMA
uptake may still benefit, but
response rates may be lower.
The TheraP trial showed that
even patients with lower PSMA
uptake had better PSA
response rates with 177Lu
vipivotide tetraxetan than with
cabazitaxel. 2. Evaluate the
overall burden of PSMA-avid
disease. The presence of
some low-uptake lesions may
be acceptable if the majority of
the disease is PSMA-positive.
3. Consider the timing of ADT
relative to PSMA PET imaging.

If clinically feasible, a repeat
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scan after a period off ADT
might show increased PSMA
expression. 4. Ensure
standardized and optimized
PSMA PET imaging protocols

are followed.

Patient meets PSMA PET
criteria but has borderline

hematological function.

1. Bone marrow suppression
from prior therapies (e.g.,
chemotherapy, radiation). 2.
Bone marrow infiltration by

prostate cancer.

1. Carefully evaluate the risks
and benefits. Dose
modifications or delays may be
necessary. 2. In cases of
diffuse bone marrow
involvement, the potential for
further myelosuppression with
1771 u vipivotide tetraxetan

should be a key consideration.

Presence of FDG-
positive/PSMA-negative

lesions.

1. Aggressive, dedifferentiated
tumor clones that have lost

PSMA expression.

1. The TheraP trial excluded
patients with FDG-
positive/PSMA-negative
disease, which resulted in a
higher screening failure rate
compared to the VISION trial.
2. The presence of significant
FDG-positive/PSMA-negative
disease is associated with a
poorer prognosis and these
patients may not be ideal
candidates for PSMA-targeted

therapy alone.

Frequently Asked Questions (FAQs)

1. What are the key inclusion criteria for treatment with 177Lu vipivotide tetraxetan based on

pivotal clinical trials?

Patients should have metastatic castration-resistant prostate cancer (INCRPC) and have

progressed after at least one androgen receptor pathway inhibitor (ARPI) and one or two
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taxane-based chemotherapy regimens. They must have a positive PSMA PET scan and
adequate organ function, including bone marrow, kidney, and liver function. An Eastern
Cooperative Oncology Group (ECOG) performance status of 0-2 is also typically required.

2. How is "PSMA-positive" disease defined for patient selection?

The definition can vary slightly between clinical trials. The VISION trial defined PSMA-positive
as having at least one tumor lesion with gallium-68 (°8Ga) gozetotide uptake greater than
normal liver. Patients were excluded if any lesions exceeding certain size criteria had uptake
less than or equal to the uptake in normal liver. The TheraP trial used a higher threshold,
requiring at least one site with an SUVmax of 20 or more, and all measurable lesions having an
SUVmax of 10 or more.

3. Which PSMA PET tracer should be used for patient selection?

Both ¢8Ga-PSMA-11 and 8F-DCFPyL are considered appropriate for selecting patients for
771 u vipivotide tetraxetan therapy. Clinical practice guidelines and consensus statements
regard them as having similar performance characteristics for this purpose.

4. Is an 18F-FDG PET scan mandatory for patient selection?

An 8F-FDG PET scan is not a standard requirement for patient selection according to the
SNMMI consensus statement. However, it can be considered in cases where there is suspicion
of PSMA-negative disease or in patients with poorly differentiated or aggressive disease
features. The TheraP trial utilized FDG PET to exclude patients with discordant disease (FDG-
positive/PSMA-negative).

5. What are the main exclusion criteria to consider?

Key exclusion criteria often include:

e Previous treatment with PSMA-targeted radioligand therapy.

» Certain prior radionuclide treatments within a specified timeframe.

e Severe urinary incontinence or obstruction that cannot be resolved.
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« Clinically significant cardiac abnormalities.

o Moderate to severe renal impairment (creatinine clearance <50 mL/min), although this is an
area of ongoing investigation.

6. How should patients with diffuse bone marrow involvement be managed?

Diffuse bone marrow disease presents a challenge due to the risk of myelosuppression. While
not an absolute contraindication, careful consideration of the potential for hematological toxicity
is crucial. Some studies suggest that patients with diffuse marrow disease can be treated, but
may require close monitoring and potential dose adjustments.

7. Can patients with a single functioning kidney be treated with 177Lu vipivotide tetraxetan?

Treatment of patients with a single functioning kidney has been reported to be feasible, but
requires careful monitoring of renal function due to the potential for nephrotoxicity.

Quantitative Data Summary

The following tables summarize key quantitative data from the pivotal VISION and TheraP
clinical trials.

Table 1: Patient Disposition in Pivotal Clinical Trials
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177 u vipivotide

Trial Parameter Control Arm
tetraxetan Arm
Number of Patients
VISION 1003
Screened
Number of Patients
551 280
Randomized
Median Number of
) 6 N/A
Cycles Received
Number of Patients
TheraP 291
Screened
Number of Patients
) 99 101
Randomized
Median Number of
6 N/A

Cycles Received

Table 2: Efficacy Outcomes in Pivotal Clinical Trials
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. _ /7L u vipivotide Hazard Ratio
Trial Endpoint Control Arm
tetraxetan Arm (95% CI)

Overall Survival

VISION ) 15.3 months 11.3 months 0.62 (0.52-0.74)
(median)

Radiographic

Progression-Free

) 8.7 months 3.4 months 0.40 (0.29-0.57)

Survival

(median)
Overall Survival

TheraP ] 19.1 months 19.6 months 0.97 (0.70-1.4)
(restricted mean)

PSA Response

Rate (=50% 66% 37% N/A

decline)

Progression-Free

Survival 7.1 months 5.0 months 0.62 (0.45-0.85)

(composite)

Table 3: Key Baseline Characteristics in the VISION Trial
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1771 u vipivotide tetraxetan + Standard of Care Alone

Characteristic

Standard of Care (n=551) (n=280)
Median Age (years) 70 69
ECOG Performance Status
0 45% 45%
1 46% 46%
2 9% 9%
Median PSA at Baseline

84.1 77.7
(ng/mL)
Presence of Visceral

41% 40%
Metastases
Prior Taxane Regimens
1 54% 53%
2 46% 47%

Experimental Protocols
Protocol: PSMA Immunohistochemistry (IHC) Staining of
Prostate Cancer Tissue

This protocol provides a general framework for the immunohistochemical detection of Prostate-
Specific Membrane Antigen (PSMA) in formalin-fixed, paraffin-embedded (FFPE) prostate
cancer tissue sections.

1. Materials and Reagents:
o FFPE prostate tissue sections (4-5 um) on charged slides
o Xylene and graded ethanol series for deparaffinization and rehydration

» Antigen retrieval solution (e.g., citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
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Primary antibody: Anti-PSMA monoclonal antibody (e.g., clone 3E6 or EP192)
Detection system (e.g., HRP-polymer-based system)
Chromogen (e.g., DAB)
Hematoxylin counterstain
Mounting medium
Phosphate-buffered saline (PBS)
Positive and negative control slides
. Procedure:
Deparaffinization and Rehydration:
o Incubate slides in xylene (2 changes, 5 minutes each).
o Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
o Rinse in distilled water.
Antigen Retrieval:

o Perform heat-induced epitope retrieval by immersing slides in pre-heated antigen retrieval
solution in a water bath or pressure cooker (e.g., 95-100°C for 20-40 minutes).

o Allow slides to cool to room temperature.
o Rinse with PBS.
Blocking:

o Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10-15
minutes.

o Rinse with PBS.
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o Block non-specific binding with a protein block (e.g., normal goat serum) for 20-30
minutes.

e Primary Antibody Incubation:

o Incubate slides with the primary anti-PSMA antibody at the optimal dilution overnight at
4°C.

o Detection:
o Rinse with PBS.

o Incubate with the secondary antibody (e.g., HRP-polymer) for 30-60 minutes at room
temperature.

o Rinse with PBS.
o Chromogen Application:

o Apply the DAB chromogen solution and incubate until the desired stain intensity develops
(typically 1-10 minutes). Monitor under a microscope.

o Rinse with distilled water to stop the reaction.

o Counterstaining, Dehydration, and Mounting:

(¢]

Counterstain with hematoxylin for 1-2 minutes.

[¢]

"Blue" the slides in running tap water.

[¢]

Dehydrate through a graded ethanol series and clear in xylene.

[e]

Mount with a permanent mounting medium.
3. Interpretation:

o PSMA expression is typically observed on the cell membrane and in the cytoplasm of
prostate cancer cells.
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 Staining intensity can be scored (e.g., O for negative, 1+ for weak, 2+ for moderate, 3+ for
strong).

» The percentage of positive tumor cells should also be recorded.

Methodology: Quantitative Analysis of PSMA PET
Images

Quantitative analysis of PSMA PET images is crucial for objective assessment of PSMA
expression.

1. Image Acquisition:

» Follow standardized EANM/SNMMI procedure guidelines for PSMA PET/CT imaging.
» Administer the appropriate activity of °®¢Ga-PSMA-11 or 18F-DCFPyL.

¢ Acquire images at a specified time post-injection (e.g., 60 minutes).

2. Image Analysis Software:

» Utilize a medical image analysis software package capable of displaying and quantifying
PET data (e.g., OsiriX, Horos, MIM, or vendor-specific software).

3. Quantitative Metrics:
o Standardized Uptake Value (SUV):

o SUVmax: The maximum SUV within a region of interest (ROI). This is a commonly used
and reproducible metric.

o SUVmean: The average SUV within an ROI.
e Tumor Volume:

o PSMA-positive tumor volume (PSMA-TV): The total volume of tumor with PSMA uptake
above a certain threshold.
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o Total lesion PSMA (TL-PSMA): The product of PSMA-TV and SUVmean.
4. Step-by-Step Analysis:

» Lesion Identification: Identify all suspected metastatic lesions on the PET images, using the
fused PET/CT or PET/MRI for anatomical localization.

o Region of Interest (ROI) Definition:

o For each lesion, draw an ROI encompassing the area of increased tracer uptake. This can
be done manually, semi-automatically (e.g., using an isocontour based on a percentage of
the SUVmax), or automatically.

e SUV Measurement:

o The software will automatically calculate the SUVmax and SUVmean within the defined
ROI.

e Whole-Body Tumor Burden Assessment (Optional but Recommended):

o Segment all metastatic lesions to calculate the whole-body PSMA-TV and TL-PSMA. This
provides a comprehensive assessment of the overall disease burden.

» Reference Region Measurement:

o Measure the SUVmean in a reference region, such as the liver or blood pool, for
comparison and for applying certain patient selection criteria (e.g., VISION trial criteria).

e Reporting:

o Report the quantitative metrics for the most avid lesion, a representative set of lesions,
and/or the whole-body tumor burden.

Visualizations
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Caption: PSMA signaling pathway in prostate cancer.
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Caption: Workflow for *7Lu vipivotide tetraxetan patient selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Refinement of Patient
Selection for 77Lu Vipivotide Tetraxetan]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12762866#refinement-of-patient-selection-for-lu-
vipivotide-tetraxetan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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